
(1S,2S,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((R)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride
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Description
(1S,2S,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((R)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride is a useful research compound. Its molecular formula is C34H33ClN2O and its molecular weight is 521.1 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1S,2S,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((R)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinuclidin structure with anthracene and quinoline moieties. Its unique stereochemistry contributes to its biological activity, particularly in interactions with nicotinic acetylcholine receptors (nAChRs).
1. Nicotinic Acetylcholine Receptor Interaction
Research indicates that compounds structurally related to quinuclidin have significant interactions with nAChRs, particularly the α9 and α10 subtypes. The compound's quinuclidin moiety suggests potential agonistic or antagonistic properties at these receptors.
- Agonistic Activity : In studies involving cell-based assays, certain quinuclidin derivatives demonstrated partial agonist activity at α9 nAChRs. For example, QMO-28 was identified as a full agonist in similar structural frameworks .
- Antagonistic Activity : Conversely, other derivatives like QMO-17 showed effective antagonism at these receptors, inhibiting acetylcholine responses while generating minimal current when applied alone .
2. Cytotoxicity Against Tumor Cells
The compound's efficacy against cancer cells has been evaluated through various in vitro assays. Notably, the anthracene component is known for its photodynamic properties, which may enhance cytotoxicity under specific conditions.
- Case Study : A study assessing anthracene derivatives showed promising results in inhibiting the growth of human tumor cell lines. The mechanism involved the generation of reactive oxygen species (ROS) upon light activation .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : By modulating nAChR activity, the compound could influence neurotransmitter release and neuronal excitability.
- Photodynamic Mechanism : The anthracene moiety can undergo photochemical reactions leading to cellular damage through ROS production.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
(R)-[(1S,2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N2O.ClH/c1-2-23-21-36(22-31-27-11-5-3-9-25(27)19-26-10-4-6-12-28(26)31)18-16-24(23)20-33(36)34(37)30-15-17-35-32-14-8-7-13-29(30)32;/h2-15,17,19,23-24,33-34,37H,1,16,18,20-22H2;1H/q+1;/p-1/t23-,24-,33-,34+,36-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICKZKQBJJCSSV-QXFQUVGXSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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